![molecular formula C9H9N3S2 B187115 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine CAS No. 83757-08-8](/img/structure/B187115.png)
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine, also known as 3-BTA, is a compound with a unique structure and a wide range of potential applications. It is a heterocyclic amine that is composed of four atoms of nitrogen and one atom of sulfur, and is a derivative of thiadiazole. 3-BTA is a versatile compound that has been studied for its use in a variety of scientific fields, including organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Drug Synthesis : It's used in the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, which are significant in pharmacology (Park et al., 2009).
Material Chemistry : This compound plays a role in the crystal engineering of organometallic materials, demonstrating its utility in materials chemistry (Ardan et al., 2017).
Synthesis Efficiency : The use of ultrasound in its synthesis indicates advances in chemical synthesis techniques, enhancing efficiency (Erdogan, 2018).
Anticancer and Antimicrobial Properties : Schiff bases derived from thiadiazole compounds, including this compound, have been shown to possess DNA protective ability and antimicrobial activity, highlighting their potential in medicinal applications (Gür et al., 2020).
Antimicrobial Activities : Novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, related to this compound, display significant antimicrobial activities, again underscoring their pharmaceutical relevance (Idrees et al., 2019).
Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for anticancer activity, particularly against Ehrlich’s Ascites carcinoma cells in mice (Naskar et al., 2015).
Thermal Behavior and Structural Analysis : Studies on its thermal decomposition and crystal structure provide insights into its stability and potential applications in material sciences (Shen et al., 2005).
Corrosion Inhibition : As an inhibitor for corrosion of mild steel in CO2-saturated environments, this compound finds applications in industrial maintenance (Zhang et al., 2019).
Biologically Active Substances : Its derivatives have been synthesized and showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating its potential in developing new antimicrobial agents (Sych et al., 2019).
Acetylcholinesterase-Inhibition Activities : Derivatives of this compound have been investigated for their ability to inhibit acetylcholinesterase, an enzyme related to neurodegenerative diseases like Alzheimer's (Zhu et al., 2016).
properties
IUPAC Name |
3-benzylsulfanyl-1,2,4-thiadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUWIYFNWLYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340307 | |
Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
83757-08-8 | |
Record name | 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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